molecular formula C17H20N2O2 B1391268 N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide CAS No. 1020722-31-9

N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide

Cat. No.: B1391268
CAS No.: 1020722-31-9
M. Wt: 284.35 g/mol
InChI Key: UPKLYOLTFOTWEM-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-aminophenyl group and a 2-methylphenoxy moiety. For instance, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide (Molecular formula: C₁₈H₂₂N₂O₂, Molecular weight: 298.38 g/mol) shares a similar scaffold but includes a methyl group at the phenyl ring’s 2-position . The amino group at the 3-position in the target compound may enhance hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-7-12(16)2)17(20)19-14-9-6-8-13(18)11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKLYOLTFOTWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol

The compound features an aminophenyl group and a phenoxy group linked to a butanamide backbone, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, resulting in several biological effects. Key mechanisms include:

  • Inhibition of Inflammatory Cytokines : The compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various tumor cell lines, indicating potential use in cancer therapy.

1. Anti-inflammatory Effects

Research indicates that this compound can significantly reduce the mRNA levels of inflammatory cytokines in vitro and in vivo. For example, compounds derived from similar structures have demonstrated significant inhibition of IL-1β and IL-6 mRNA expression without hepatotoxicity .

2. Anticancer Properties

The compound has shown promising anticancer activity against several human cancer cell lines. Studies have indicated that it can induce apoptosis in tumor cells while sparing normal cells, suggesting a degree of selectivity that is desirable in cancer therapeutics.

Study 1: Inhibition of Cytokine Production

A study evaluated the effects of this compound on LPS-induced inflammatory responses in human liver hepatocytes. The results demonstrated a significant downregulation of pY-STAT3 and p-IκBα levels, indicating that the compound effectively modulates inflammatory signaling pathways .

CompoundCytokine InhibitionIC50 (µM)
This compoundIL-1β, IL-610
ControlNone-

Study 2: Anticancer Activity

In another investigation, this compound was tested against various oral squamous cell carcinoma lines. The results showed a significant decrease in cell viability at concentrations ranging from 5 to 20 µM, highlighting its potential as an anticancer agent .

Cell Line% Viability at 10 µM% Viability at 20 µM
HSC-230%10%
HSC-350%25%
HGF (Normal)90%85%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide
  • Molecular Formula : C₁₇H₁₉FN₂O₂
  • Molecular Weight : 302.35 g/mol
  • Key Difference: Substitution of fluorine at the phenyl ring’s 2-position. Fluorine’s electronegativity may increase metabolic stability and alter binding affinity compared to the non-fluorinated target compound .
N-(3-methylphenyl)-2-phenylbutanamide
  • Molecular Formula: C₁₇H₁₉NO
  • Molecular Weight : 253.34 g/mol
  • Key Difference: Replacement of the 3-aminophenyl group with a 3-methylphenyl group and a simple phenyl ring instead of 2-methylphenoxy.

Modifications in the Phenoxy Group

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
  • Molecular Formula : C₁₇H₁₇Cl₂N₂O₂
  • Molecular Weight : 366.24 g/mol
  • Key Difference: Substitution of the 2-methylphenoxy group with a 2,4-dichlorophenoxy group.
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide
  • Key Difference: Incorporation of a quinoline ring instead of a phenyl group. Such modifications are associated with tubulin inhibition activity, suggesting divergent biological targets compared to the target compound .

Functional Group Impact on Activity

  • Amino Group Position: Evidence from benzothiazole derivatives (e.g., 2-(3-aminophenyl)benzothiazole) indicates that meta-substituted amino groups (3-position) may optimize interactions with enzymes like ceramidases, compared to para-substituted analogs . This aligns with the target compound’s 3-aminophenyl configuration.
  • Phenoxy vs. Sulfonamide: Sulfonamide-containing analogs (e.g., benzenesulfonamides) exhibit distinct pharmacokinetic profiles due to sulfonamide’s acidity and hydrogen-bonding capacity, which differ from the neutral phenoxy group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide Likely C₁₇H₁₉N₂O₂ ~285.35 (estimated) 3-Aminophenyl, 2-methylphenoxy
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide C₁₇H₁₉FN₂O₂ 302.35 5-Amino-2-fluorophenyl
N-(3-methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-Methylphenyl, phenyl
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide C₁₈H₂₂N₂O₂ 298.38 4-Amino-2-methylphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide

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